molecular formula C18H18ClN B12609527 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-31-2

1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine

Cat. No.: B12609527
CAS No.: 912339-31-2
M. Wt: 283.8 g/mol
InChI Key: FUNJKZAXQMPIFO-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.

    1-[2-(4-Methylphenyl)-1-phenylethenyl]pyrrolidine: Contains a methyl group instead of chlorine, potentially affecting its reactivity and biological activity.

    1-[2-(4-Nitrophenyl)-1-phenylethenyl]pyrrolidine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

CAS No.

912339-31-2

Molecular Formula

C18H18ClN

Molecular Weight

283.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18ClN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2

InChI Key

FUNJKZAXQMPIFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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